2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

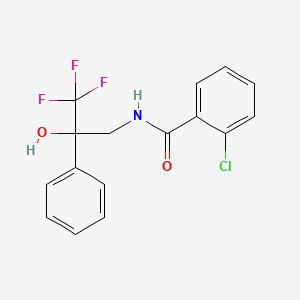

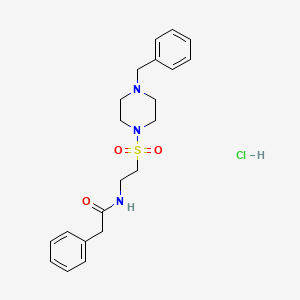

“2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” is a chemical compound that contains a benzamide group, a fluoro group, and a pyrrolidine ring . The benzamide group consists of a benzene ring attached to an amide group. The fluoro group is a single atom of fluorine, and the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic C-nucleophiles . For instance, 2-(pyrrolidin-1-yl)pyrimidines can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a fluoro group, and a pyrrolidine ring . The exact structure would depend on the specific arrangement and bonding of these groups.Aplicaciones Científicas De Investigación

Drug Discovery

The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .

Treatment of Autoimmune Diseases

Selective Androgen Receptor Modulators (SARMs)

It serves as a scaffold for synthesizing derivatives used as Selective Androgen Receptor Modulators (SARMs). SARMs are a type of therapeutic compound that have similar properties to anabolic agents, but with reduced androgenic properties.

Anti-tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound , have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anti-fibrosis Activity

Some of the target compounds similar to “2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide” displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Detoxification and Clearance of Foreign Toxic Substances

The compound has been studied for its binding conformation in the development of molecules that upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Mecanismo De Acción

Target of Action

The primary target of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is the κ (kappa) opioid receptor (KOR) . The KOR is one of the opioid receptors that interact with endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and consciousness.

Mode of Action

LY2444296 is a high-affinity, potent, and selective antagonist of the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another. In this case, LY2444296 binds to the KOR and prevents its activation by agonists, thereby inhibiting the receptor’s function .

Pharmacokinetics

It is described asbrain-penetrant and orally active , suggesting it can cross the blood-brain barrier and can be administered orally. The compound is also described as short-acting , indicating it has a relatively short half-life .

Result of Action

In vivo studies have shown that LY2444296 can reverse κ agonist antinociceptive efficacy . This suggests that it may have potential applications in pain management. Additionally, it has been observed to decrease immobility time and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming , indicating potential effects on mood and behavior.

Propiedades

IUPAC Name |

2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLTVNKHWMGRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)